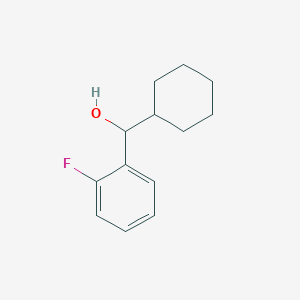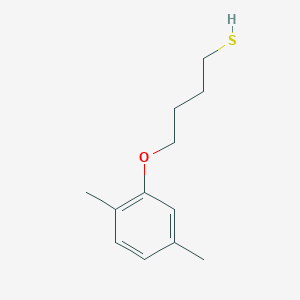
1-(2,5-dimethoxyphenyl)propan-1-ol
概要
説明
1-(2,5-dimethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a propanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2,5-dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1-(2,5-dimethoxyphenyl)-1-propanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-(2,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 1-(2,5-Dimethoxyphenyl)-1-propanone.
Reduction: 1-(2,5-Dimethoxyphenyl)propane.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
科学的研究の応用
1-(2,5-dimethoxyphenyl)propan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 1-(2,5-dimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-nitropropene: A precursor in the synthesis of 1-(2,5-dimethoxyphenyl)-1-propanol.
1-(2,5-Dimethoxyphenyl)-1-propanone: An oxidation product of 1-(2,5-dimethoxyphenyl)-1-propanol.
1-(2,5-Dimethoxyphenyl)propane: A reduction product of 1-(2,5-dimethoxyphenyl)-1-propanol
Uniqueness
1-(2,5-dimethoxyphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTMARCMBGCYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844803.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)







